(4-Methylpent-3-en-1-yl)diphenylphosphine oxide
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Overview
Description
“(4-Methylpent-3-en-1-yl)diphenylphosphine oxide” (CAS No. 86105-38-6), also known as TPO, is a compound with the molecular formula C18H21OP . It is widely used as a type II photoinitiator.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of n-butyllithium in hexane and THF at 0 degrees Celsius for 30 minutes, followed by a reaction at room temperature for about 1.5 hours . Another method involves the use of lithium diisopropyl amide in tetrahydrofuran and hexane at 0 degrees Celsius for 0.5 hours .Molecular Structure Analysis
The molecular weight of “(4-Methylpent-3-en-1-yl)diphenylphosphine oxide” is 284.33 g/mol . Unfortunately, the specific details about its molecular structure are not available in the search results.Chemical Reactions Analysis
Several chemical reactions involving this compound have been documented. For instance, it can react with n-butyllithium in tetrahydrofuran to yield different products . It can also react with lithium diisopropyl amide in tetrahydrofuran and hexane at 0 degrees Celsius for 0.5 hours .Scientific Research Applications
Synthesis and Electrophilic Cyclization Reactions
Diphenyl 3-methyl-penta-1,2,4-trienyl phosphine oxide is a compound that can be synthesized through an atom-economic [2,3]-sigmatropic rearrangement process. This compound demonstrates significant versatility in organic synthesis, particularly in electrophilic cyclization reactions. The vinylallenyl phosphine oxide variant, when subjected to these reactions, forms a variety of heterocyclic or highly unsaturated compounds. This reactivity primarily involves the allenic and 1,3-dienic parts of the vinylallenic system, with the phosphoryl and vinylic groups playing a crucial role in neighboring group participation. This characteristic makes these compounds valuable for constructing complex molecular structures in organic chemistry (Ivanov & Christov, 2013).
Structural Analysis and Computational Studies
A γ-hydroxyphosphine oxide derivative, specifically [(4‑hydroxy‑2-methylpentan-2-yl)diphenylphosphine oxide], has been extensively studied using spectroscopic tools like IR, NMR, mass spectrometry, and X-ray diffraction. The compound exhibits unique crystallization patterns depending on the configuration at a specific carbon atom. In-depth analyses like Hirshfeld surface, shape index, and 2D-fingerprint plots have been employed to assess various intermolecular interactions within the crystal structure. Moreover, DFT calculations and HOMO-LUMO analyses offer insights into the optimized geometry and electronic properties of this compound, underscoring its potential in various scientific applications, especially in material sciences (Mhamdi et al., 2018).
Application in the Horner-Wittig Reaction
(4-Methylpent-3-en-1-yl)diphenylphosphine oxide derivatives have been utilized in the Horner-Wittig reaction to synthesize specific isomers of famesol and geraniol. This application underscores the compound's role in organic synthesis, particularly in constructing complex organic molecules with precise structural configurations. The ability to produce these compounds with specific geometries makes phosphine oxides like these valuable reagents in synthetic organic chemistry (Gawdzik et al., 1996).
Safety And Hazards
properties
IUPAC Name |
[4-methylpent-3-enyl(phenyl)phosphoryl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21OP/c1-16(2)10-9-15-20(19,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,10-14H,9,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFXLCPRGXFFSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453586 |
Source
|
Record name | (4-Methylpent-3-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpent-3-en-1-yl)diphenylphosphine oxide | |
CAS RN |
86105-38-6 |
Source
|
Record name | (4-Methylpent-3-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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